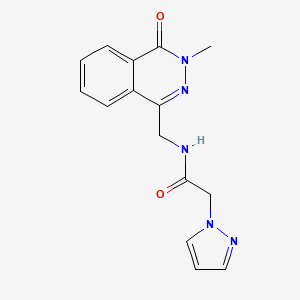

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Description

N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a phthalazinone core linked to a pyrazole-substituted acetamide group. This compound has been explored in pharmacological studies due to its structural similarity to bioactive N-substituted phthalazinones and pyrazole-acetamide derivatives .

Properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-19-15(22)12-6-3-2-5-11(12)13(18-19)9-16-14(21)10-20-8-4-7-17-20/h2-8H,9-10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSQTNSXEYJRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C13H12N4O2

- Molecular Weight : 244.26 g/mol

The biological activity of this compound primarily involves the inhibition of specific proteins and pathways associated with cell proliferation and survival. Notably, it targets:

- Bromodomain and Extra-Terminal (BET) Proteins : Particularly BRD4, which is implicated in various cancers.

- c-Myc Pathway : This pathway is crucial for cell growth and proliferation, and its inhibition can lead to reduced tumor growth.

Anticancer Activity

Several studies have indicated that this compound exhibits promising anticancer properties.

Key Findings :

- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including leukemia and solid tumors.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound against various pathogens.

Case Studies :

- A study demonstrated that derivatives of phthalazinone compounds, including this one, exhibited activity against Staphylococcus aureus and Escherichia coli.

- The compound was effective in reducing biofilm formation in pathogenic bacteria, highlighting its potential as an anti-infective agent.

Biochemical Interactions

This compound interacts with several biochemical pathways:

- Oxidative Stress Response : It modulates enzymes such as superoxide dismutase and catalase, which play critical roles in cellular defense against oxidative damage.

- Gene Expression Modulation : The compound influences transcription factors involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Advantages: The query compound’s pyrazole-phthalazinone combination offers a balance between rigidity and solubility, critical for drug-likeness.

- Limitations: Absence of electron-withdrawing groups (e.g., -NO2) may reduce its binding affinity compared to ’s derivatives .

- Future Directions : Functionalization of the pyrazole ring (e.g., adding halogens or sulfonyl groups) could enhance bioactivity, as seen in ’s dichlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.